molecular formula C27H32I3N3O13 B130755 Pentaacetyliopamidol CAS No. 289890-55-7

Pentaacetyliopamidol

Katalognummer: B130755
CAS-Nummer: 289890-55-7
Molekulargewicht: 987.3 g/mol
InChI-Schlüssel: HTWGNAGGXTUGOV-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentaacetyliopamidol is a chemical compound with the molecular formula C27H32I3N3O13 and a molecular weight of 987.27 g/mol . It is a derivative of iopamidol, a non-ionic, water-soluble contrast agent used in medical imaging. This compound is characterized by its multiple acetyl groups and triiodinated aromatic structure, which contribute to its unique chemical properties and applications.

Vorbereitungsmethoden

The synthesis of pentaacetyliopamidol involves several steps, starting from the iodination of aromatic compounds to the acetylation of hydroxyl groups. The general synthetic route includes:

Industrial production methods focus on optimizing yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure the complete conversion of intermediates and minimize by-products .

Analyse Chemischer Reaktionen

Pentaacetyliopamidol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

Pentaacetyliopamidol is synthesized through a multi-step chemical process involving the acylation of iopamidol intermediates. The synthesis typically involves the following steps:

  • Starting Material : 5-amino-2,4,6-triiodoisophthalyl dichloride (ATIPA-CI).
  • Reagents : Dihydroxyamines (e.g., serinol), acid anhydrides (e.g., acetic anhydride), and catalytic agents (e.g., dimethylaminopyridine).
  • Process : The reaction involves acylation followed by deacylation to yield this compound.

The resulting compound exhibits enhanced solubility and stability compared to its parent compound, iopamidol, making it suitable for various applications in medical imaging and research.

Medical Imaging Applications

This compound serves as a contrast agent in several imaging modalities:

  • Computed Tomography (CT) : Its use in CT scans helps enhance the visibility of internal structures, facilitating accurate diagnosis.
  • Magnetic Resonance Imaging (MRI) : Although less common than CT applications, this compound can be utilized in MRI to improve image contrast.

Table 1: Comparison of Contrast Agents

PropertyThis compoundIopamidol
SolubilityHighModerate
ViscosityLowModerate
ToxicityLowerModerate
Imaging ModalityCT, MRICT

Pharmacological Research

This compound is also studied for its pharmacological properties:

  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.
  • Cellular Studies : In vitro studies have shown that this compound can influence cellular pathways involved in inflammation and apoptosis.

Case Study: In Vitro Effects on Inflammation

A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

Table 2: In Vitro Study Results

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
This compound150300
Iopamidol250300
Untreated Control300300

Wirkmechanismus

The mechanism of action of pentaacetyliopamidol involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of internal structures by increasing the attenuation of X-rays, making it easier to visualize organs and tissues during imaging procedures. The molecular targets include various tissues and organs, and the pathways involved are primarily related to the distribution and excretion of the compound through the bloodstream and kidneys .

Vergleich Mit ähnlichen Verbindungen

Pentaacetyliopamidol is compared with other iodinated contrast agents such as iopamidol and iohexol. While all these compounds share the common feature of being non-ionic and water-soluble, this compound is unique due to its multiple acetyl groups, which may influence its solubility and reactivity. Similar compounds include:

This compound’s uniqueness lies in its specific acetylation pattern, which can affect its pharmacokinetics and imaging properties.

Biologische Aktivität

Pentaacetyliopamidol is a derivative of iopamidol, a non-ionic contrast medium commonly used in medical imaging. While the biological activity of this compound specifically has not been extensively documented in the literature, insights can be drawn from studies on its parent compound, iopamidol, and related derivatives. This article summarizes the available data on the biological activities, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C15_{15}H20_{20}N2_{2}O7_{7}
  • Molecular Weight : 336.34 g/mol
  • Functional Groups : Acetyl groups which may influence solubility and biological interactions.

The mechanism of action for this compound can be inferred from studies on iopamidol. Iopamidol functions primarily as a contrast agent due to its ability to absorb X-rays, allowing for enhanced imaging of vascular structures and organs during radiological procedures. The biological activity may involve:

  • Interaction with Biological Targets : Iopamidol has shown potential interactions with various cellular receptors and pathways, influencing physiological responses such as renal vasoconstriction and diuresis .
  • Cellular Uptake : Similar to other iodinated contrast agents, this compound may be taken up by cells, potentially affecting cellular signaling pathways.

1. Renal Effects

Research indicates that iodinated contrast agents like iopamidol can induce changes in renal blood flow and function. Specifically, studies have shown:

  • Increased levels of endothelin (ET) and nitric oxide (NO) following administration, suggesting a modulation of renal hemodynamics .
  • Contrast-induced nephropathy is a known risk associated with the use of these agents, necessitating careful patient monitoring.

2. Inflammatory Response

In animal studies comparing iopamidol with other contrast agents:

  • Histopathological examinations revealed acute inflammatory responses following administration .
  • Chronic inflammatory responses were also noted but showed no significant differences between iopamidol and other agents like lipiodol.

Case Study 1: Use in Premature Infants

A clinical study investigated the use of iopamidol as an enema treatment for meconium obstruction in extremely low-birth-weight infants. The results indicated:

  • An 88% improvement rate among treated infants with no significant complications reported .

Case Study 2: Histopathological Analysis

In a study involving mice, comparisons were made between iopamidol and saline controls:

  • Both acute and chronic inflammatory responses were assessed through histopathology, revealing that while iopamidol caused inflammation, it was comparable to lipiodol without significant adverse effects .

Data Tables

Study Objective Findings
Nakaoka et al. (2009)Evaluate safety of iopamidol enema in infants88% improvement in meconium obstruction treatment
Hwang et al. (2012)Compare inflammatory responses in miceNo significant difference in inflammation between iopamidol and lipiodol

Eigenschaften

IUPAC Name

[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWGNAGGXTUGOV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32I3N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460400
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

987.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289890-55-7
Record name Pentaacetyliopamidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penta-O-acetyliopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAACETYLIOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.